molecular formula C14H23BN2O4 B104235 tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate CAS No. 552846-17-0

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

Cat. No. B104235
M. Wt: 294.16 g/mol
InChI Key: IPISOFJLWYBCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds, including crizotinib, which is used in the treatment of certain cancers . The compound features a pyrazole ring, a tert-butyl group, and a dioxaborolane moiety, which is a boronic ester. The presence of the boronic ester is particularly significant as it is often used in Suzuki coupling reactions, a type of cross-coupling reaction that is widely employed in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. The process yields the final compound with a total yield of 49.9% . The synthesis route is considered efficient and provides a good yield of the desired product. Other related compounds, such as tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, are synthesized from different starting materials like 5-bromoindole, indicating the versatility of the synthetic methods for tert-butyl substituted compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted pyrazoles has been studied using various spectroscopic techniques and X-ray crystallography. For example, the molecular structures of three 4-tert-butylpyrazoles were determined, and their tautomeric forms were identified in both solution and solid states . Similarly, the structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by spectroscopic methods and X-ray single crystal diffraction, and the results were in agreement with the DFT-optimized structure .

Chemical Reactions Analysis

The tert-butyl group and the dioxaborolane moiety in the compound are reactive sites that can participate in various chemical reactions. The boronic ester is particularly important for cross-coupling reactions, such as the Suzuki coupling, which is a cornerstone in modern synthetic organic chemistry. The tert-butyl group can also be involved in reactions, although it is often used as a protecting group due to its steric bulk .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted pyrazoles and related compounds have been explored through experimental and computational methods. For instance, the crystal structure and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate provided insights into the electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and interaction with other molecules . The tert-butyl group imparts significant steric hindrance, which can influence the physical properties such as solubility and melting point, as well as the reactivity of the compound.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Intermediate Compounds : Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate has been used as an intermediate compound in the synthesis of biologically active substances such as crizotinib. Its synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, with confirmation of the structure by MS and 1H NMR spectrum (Kong et al., 2016).

  • Crystal Structure and DFT Studies : Detailed studies involving crystal structure analysis, DFT calculations, and spectroscopy (FTIR, 1H, and 13C NMR) have been conducted on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, an important intermediate of 1H-indazole derivatives. These studies are essential for understanding the physicochemical properties of such compounds (Ye et al., 2021).

Applications in Polymer and Materials Science

  • Polymer Synthesis : The compound has been utilized in the synthesis of polymers, like in the preparation of amphiphilic block copolymers. These polymers exhibit bright fluorescence emission, which can be tuned for specific applications, highlighting the compound's role in developing advanced materials (Fischer et al., 2013).

  • Electrochromic Applications : Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate derivatives have been used in the development of new electrochromic cells. These cells, utilizing triphenylamine-based copolymers, suggest potential applications in smart windows and display technologies (Beaupré et al., 2006).

Safety And Hazards

While specific safety and hazard information for this compound is not available, similar compounds are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may pose risks such as acute oral toxicity, acute dermal toxicity, and specific target organ toxicity .

properties

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-9-10(8-16-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPISOFJLWYBCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584474
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

CAS RN

552846-17-0
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An alternative procedure for the preparation is as follows: To a 3-necked flask equipped with stirrer, nitrogen inlet and internal thermometer was charged with 3-amino, 6-bromoisoquinoline (6.0 g, 20.0 mmol), 2-(2′,6′-dimethoxybiphenyl)dicyclohexylphosphine (S-Phos) (2.0 g 3.0 mmol), thoroughly freshly degassed DME (200 mL), water (40 mL), and Cs2CO3 (46.2 g, 142.0 mmol). The suspension was placed under nitrogen in a pre-heated oil bath at 86° C. Meanwhile, a solution of 1-BOC-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (10.8 g, 36.0 mmol) in degassed DME (30 mL) was prepared and stored under nitrogen. When the internal temperature of the suspension had reached 84° C., the Pd2(dba)3 (2.8 g, 3.0 mmol) was added, and quickly followed by dropwise addition of the pyrazole boronate solution (via syringe over 5 min). The resulting bi-phasic dark orange solution was stirred at 84° C. for 20 mins. The flask was then placed in an ice bath to cool rapidly. Once at ambient temperature, the mixture was filtered to remove inorganic substance, washed with water (2×25 mL). Upon reduction of the solution volume via evaporation the solid product was filtered and collected. The light yellow product was washed with ethyl ether 3 time (20 ml) to give a pale yellow solid product. Yield: 6.1 g, 98.4%.
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
2-(2′,6′-dimethoxybiphenyl)dicyclohexylphosphine
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
46.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

Citations

For This Compound
30
Citations
R Suzuki, D Nozawa, A Futamura… - Bioorganic & Medicinal …, 2015 - Elsevier
Orexins play an important role in sleep/wake regulation, and orexin receptor antagonists are a focus of novel therapy for the treatment of insomnia. We identified 27e (TASP0428980) as …
Number of citations: 19 www.sciencedirect.com
R Jain, M Mathur, J Lan, A Costales… - Journal of medicinal …, 2015 - ACS Publications
While the p90 ribosomal S6 kinase (RSK) family has been implicated in multiple tumor cell functions, the full understanding of this kinase family has been restricted by the lack of highly …
Number of citations: 55 pubs.acs.org
T He, YZ Zhang, B Wang, XL Lv, LH Xie… - ChemPlusChem, 2016 - Wiley Online Library
A Zn II ‐based metal–organic framework (MOF), [Zn 2 (bdp‐CHO) 2 ]⋅(DMF)(CH 3 CN)(H 2 O) 2 (BUT‐31) is reported that was synthesized by the reaction between a newly designed …
BS Gerstenberger, C Ambler, EP Arnold… - Journal of Medicinal …, 2020 - ACS Publications
Tyrosine kinase 2 (TYK2) is a member of the JAK kinase family that regulates signal transduction downstream of receptors for the IL-23/IL-12 pathways and type I interferon family, …
Number of citations: 48 pubs.acs.org
MS Wang, ZZ Wang, ZL Li, Y Gong… - Journal of Medicinal …, 2022 - ACS Publications
Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation, and targeting HPK1 is considered a promising strategy for improving responses to antitumor …
Number of citations: 4 pubs.acs.org
G Xu, Z Liu, X Wang, T Lu, RL DesJarlais… - Journal of Medicinal …, 2022 - ACS Publications
Activated factor XI (FXIa) inhibitors are promising novel anticoagulants with low bleeding risk compared with current anticoagulants. The discovery of potent FXIa inhibitors with good …
Number of citations: 3 pubs.acs.org
AK Cheung, B Hurley, R Kerrigan, L Shu, DN Chin… - 2018 - ACS Publications
Spinal muscular atrophy (SMA), a rare neuromuscular disorder, is the leading genetic cause of death in infants and toddlers. SMA is caused by the deletion or a loss of function mutation …
Number of citations: 113 pubs.acs.org
R Jain, M Mathur, J Lan, A Costales, G Atallah… - Bioorganic & Medicinal …, 2018 - Elsevier
Utilizing the already described 3,4-bi-aryl pyridine series as a starting point, incorporation of a second ring system with a hydrogen bond donor and additional hydrophobic contacts …
Number of citations: 10 www.sciencedirect.com
TR Hodges, JR Abbott, AJ Little, D Sarkar… - Journal of medicinal …, 2018 - ACS Publications
Son of sevenless homologue 1 (SOS1) is a guanine nucleotide exchange factor that catalyzes the exchange of GDP for GTP on RAS. In its active form, GTP-bound RAS is responsible …
Number of citations: 41 pubs.acs.org
J Song, Y Zhu, W Zu, C Duan, J Xu, F Jiang… - Bioorganic & Medicinal …, 2021 - Elsevier
NIK is a critical regulatory protein of the non-classical NF-kB pathway, and its dysregulated activation has been proved to be one of the pathogenic factors in a variety of autoimmune …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.